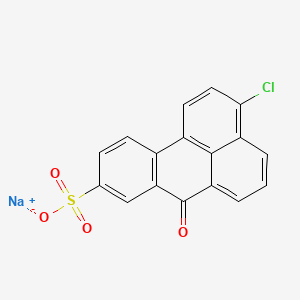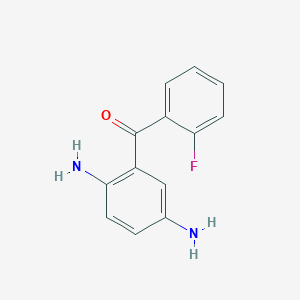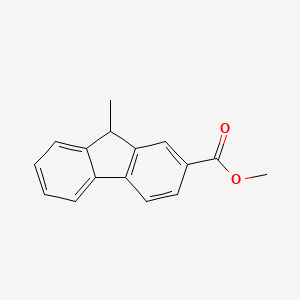![molecular formula C11H9Cl3O4 B14475525 Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate CAS No. 66883-43-0](/img/structure/B14475525.png)
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate is an organic compound with a complex structure It is characterized by the presence of multiple chlorine atoms and a chlorocarbonyl group attached to a phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate typically involves the reaction of 2,3-dichlorophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to simpler compounds.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium carbonate.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the chlorine atoms.
Hydrolysis Products: Carboxylic acids and alcohols.
Oxidation Products: Quinones and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl [2,3-dichloro-4-(methylcarbonyl)phenoxy]acetate
- Ethyl [2,3-dichloro-4-(hydroxycarbonyl)phenoxy]acetate
- Ethyl [2,3-dichloro-4-(aminocarbonyl)phenoxy]acetate
Uniqueness
Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate is unique due to its specific substitution pattern and the presence of multiple reactive sites. This makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
66883-43-0 |
|---|---|
Molekularformel |
C11H9Cl3O4 |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
ethyl 2-(4-carbonochloridoyl-2,3-dichlorophenoxy)acetate |
InChI |
InChI=1S/C11H9Cl3O4/c1-2-17-8(15)5-18-7-4-3-6(11(14)16)9(12)10(7)13/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
WMXNESBWPZGPPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)C(=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





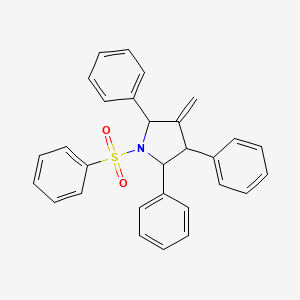

![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
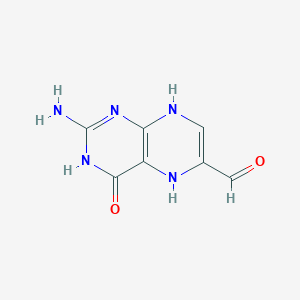

![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)
